

Physical and chemical properties of Kresoximmethyl fungicide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Kresoxim-Methyl	
Cat. No.:	B3119233	Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of Kresoxim-methyl

Introduction

Kresoxim-methyl is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops.[1][2] Its efficacy is rooted in its specific physicochemical properties that dictate its behavior in the environment and its biological activity. This guide provides a comprehensive overview of these properties, tailored for researchers, scientists, and professionals in drug development. **Kresoxim-methyl** acts by inhibiting mitochondrial respiration in fungi.[2] The commercial formulation is primarily the more stable and biologically active (E)-isomer.[3]

Chemical Identity

- Common Name: Kresoxim-methyl
- IUPAC Name: methyl (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate[4]
- CAS Registry Number: 143390-89-0[4][5]
- Molecular Formula: C₁₈H₁₉NO₄[4][5]
- Molecular Weight: 313.35 g/mol [6][7]





Quantitative Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Kresoxim-methyl.



Property	Value	Conditions	Source
Physical State	White crystalline solid	-	[2][5]
Odor	Mildly aromatic	-	[2][5]
Melting Point	97.2-102.5 °C	-	[2][4][5][6]
Boiling Point	Decomposes before boiling	Up to 310 °C	[2][5]
Relative Density	1.258 g/mL	20 °C	[2][5]
Vapor Pressure	2.3 x 10 ⁻⁶ Pa (1.72 x 10 ⁻⁸ mm Hg)	20 °C	[2][4][6]
Henry's Law Constant	3.6 x 10 ⁻⁷ kPa m³/mol	20 °C	[2]
Octanol-Water Partition Coefficient (log Kow)	3.4	25 °C	[1][2][3][5]
Water Solubility	2.0 mg/L	20 °C, pH 7	[2][3][5][6]
Solubility in Organic Solvents (g/100 mL)	20 °C	[4]	
n-heptane: 0.17	[4]		_
toluene: 11.1	[4]	_	
dichloromethane: 93.9	[4]		
methanol: 1.49	[4]		
acetone: 21.7	[4]		
ethyl acetate: 12.3	[4]	_	
Hydrolytic Stability (DT50)	875 days	рН 5, 25 °C	[6][8]
34 days	pH 7, 25 °C	[6][8]	
0.29 days (7 hours)	pH 9, 25 °C	[6][8][9]	_



Photodegradation in Water (DT50)	3 days	Irradiated with UV light	[6]
29.3 days	pH 5, 25 °C, continuous irradiation	[2]	
Dissociation Constant (pKa)	>2 and <12	-	[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Standardized protocols, such as those from the Organisation for Economic Cooperation and Development (OECD) and the European Economic Community (EEC), are often employed.

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate.[10] A common method for its determination is the Shake-Flask Method.

Principle: A solute is distributed between two immiscible liquid phases, n-octanol and water.[11] The ratio of the concentration of the solute in the two phases at equilibrium is the partition coefficient.

Methodology:

- Preparation: A solution of Kresoxim-methyl is prepared in either n-octanol or water. The two solvents must be mutually saturated before the experiment.
- Partitioning: The **Kresoxim-methyl** solution is added to a flask containing the other solvent. The flask is then shaken vigorously to ensure thorough mixing and to allow the system to reach equilibrium. The temperature is maintained at a constant value (e.g., 25 °C).



- Phase Separation: The mixture is allowed to stand until the n-octanol and water phases have completely separated. Centrifugation can be used to facilitate this separation.
- Concentration Measurement: The concentration of Kresoxim-methyl in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

Hydrolytic Stability

Hydrolysis studies determine the rate of abiotic degradation of a substance in water at different pH values.

Methodology:

- Sterile aqueous buffer solutions at different pH values (e.g., pH 5, 7, and 9) are prepared.[8]
- A known concentration of radiolabelled or non-radiolabelled Kresoxim-methyl is added to each buffer solution.[8]
- The solutions are incubated in the dark at a constant temperature (e.g., 25 °C) for a specified period.[8]
- Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any degradation products, typically by HPLC.[8]
- The degradation half-life (DT50) is then calculated for each pH level.[8]

Photolysis in Water

Photolysis studies assess the degradation of a chemical due to light.

Methodology:

• A solution of **Kresoxim-methyl** in a sterile aqueous buffer is prepared.[8]



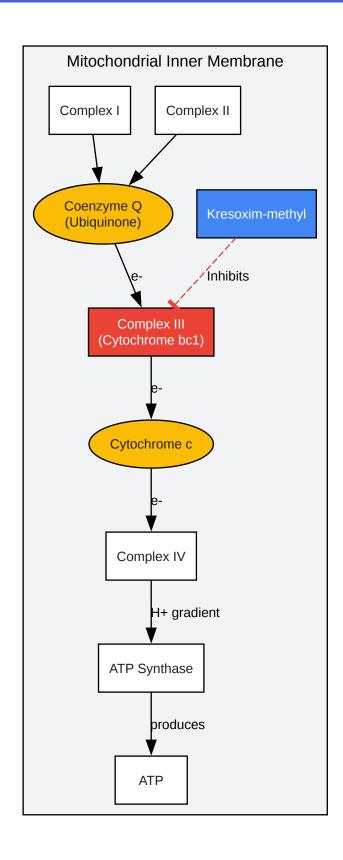
- The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon lamp). [8]
- A control sample is kept in the dark to account for any degradation not caused by light.[8]
- Samples are collected at different time points and analyzed to determine the concentration of Kresoxim-methyl and its photoproducts.[8]
- The photodegradation half-life (DT50) is calculated from the results.[8]

Visualizations

Mechanism of Action: Inhibition of Mitochondrial Respiration

Kresoxim-methyl belongs to the strobilurin class of fungicides, which act by inhibiting the mitochondrial cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[4] This inhibition blocks ATP synthesis, leading to the death of the fungal cell.





Click to download full resolution via product page

Caption: Kresoxim-methyl inhibits Complex III in the mitochondrial electron transport chain.

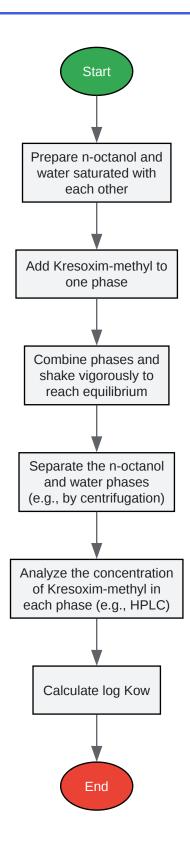




Experimental Workflow: Shake-Flask Method for log Kow Determination

The following diagram illustrates the workflow for determining the octanol-water partition coefficient.





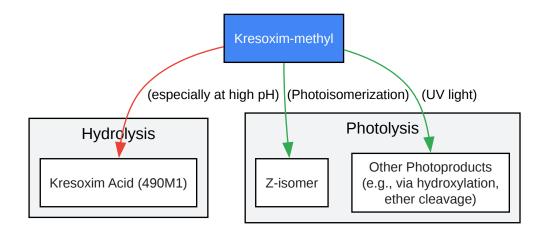
Click to download full resolution via product page

Caption: Workflow for determining the octanol-water partition coefficient (log Kow).



Abiotic Degradation Pathways of Kresoxim-methyl

Kresoxim-methyl degrades in the environment primarily through hydrolysis and photolysis, leading to several transformation products.



Click to download full resolution via product page

Caption: Primary abiotic degradation pathways for Kresoxim-methyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Kresoxim-methyl (Ref: BAS 490F) [sitem.herts.ac.uk]
- 4. Kresoxim-Methyl | C18H19NO4 | CID 6112114 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. Kresoxim-methyl CAS#: 143390-89-0 [m.chemicalbook.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. fao.org [fao.org]



- 9. Abiotic transformation of kresoxim-methyl in aquatic environments: Structure elucidation of transformation products by LC-HRMS and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Octanol-water partition coefficient Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Kresoxim-methyl fungicide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3119233#physical-and-chemical-properties-of-kresoxim-methyl-fungicide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com